molecular formula C26H28N4O2 B368564 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide CAS No. 942863-36-7

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide

Katalognummer: B368564
CAS-Nummer: 942863-36-7
Molekulargewicht: 428.5g/mol
InChI-Schlüssel: FDLWVFRUZDMWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide (CAS 942863-36-7) is a complex organic compound with a molecular formula of C26H28N4O2 and a molecular weight of 428.53 g/mol . This research chemical features a benzodiazole moiety combined with a pyrrolidinone structure, a configuration known to confer distinct chemical and biological properties that are valuable for scientific investigation . The compound is supplied with a purity of 90% or higher . In research settings, this compound is explored as a building block for the synthesis of more complex molecules and materials . Its potential bioactivity is also under investigation; compounds with similar structural cores have been studied for their potential as biochemical probes or inhibitors in various biological pathways, including antimicrobial and anticancer activities . The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and receptors, thereby modulating critical biological pathways . Detailed studies, including docking and molecular dynamics simulations, can be employed to further elucidate these interactions . The synthetic routes for this compound typically involve multi-step organic reactions, which may employ strong bases and organic solvents, with purification achieved through techniques like recrystallization and chromatography . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-4-14-28(15-5-2)25(32)18-30-23-9-7-6-8-22(23)27-26(30)20-16-24(31)29(17-20)21-12-10-19(3)11-13-21/h4-13,20H,1-2,14-18H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWVFRUZDMWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide (CAS: 955350-47-7) is a complex organic molecule characterized by a unique structural arrangement that includes a benzodiazole moiety, a pyrrolidinone ring, and a bis(prop-2-en-1-yl)acetamide side chain. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC26H32N4O2
Molecular Weight432.6 g/mol
IUPAC Name2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide
CAS Number955350-47-7

The biological activity of this compound is hypothesized to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways related to inflammation and cancer progression.

Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses.

Signal Transduction Pathways : The compound could alter cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and immune response.

Anti-inflammatory Activity

Research indicates that derivatives of benzodiazole compounds often exhibit anti-inflammatory properties. The incorporation of the pyrrolidinone structure in this compound may enhance its ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

The structural features of this compound suggest it may possess anticancer activity. Compounds with benzodiazole and pyrrolidinone moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

A study on related compounds demonstrated that modifications on the benzodiazole ring significantly influenced cytotoxicity against various cancer cell lines, indicating that the specific substituents on the compound can enhance or diminish its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrrolidine Derivatives : Research found that pyrrolidine derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes. This suggests that the presence of the pyrrolidinone ring in our compound could confer similar properties .
  • Benzodiazole Compounds in Cancer Therapy : A comparative study on benzodiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells. The presence of electron-donating groups was associated with enhanced activity, which may apply to our compound as well.
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds indicated that they may interact with multiple targets within cancer cells, leading to synergistic effects when combined with conventional therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound shares structural homology with benzimidazole derivatives reported in , differing primarily in substituent groups. Key comparisons are outlined below:

Structural Variations

  • Phenyl Substituent Position: The target compound bears a 4-methylphenyl group on the pyrrolidinone ring, whereas analogs (e.g., compounds 12, 13, 14) feature a 3-methylphenyl substituent.
  • Acetamide Functionalization: The N,N-bis(allyl) group in the target compound contrasts with hydrazide (compound 12), pyrazole (compound 13), and dimethylpyrrole (compound 14) substituents.

Physicochemical Properties

The table below compares physical properties of the target compound with structurally related analogs from :

Compound ID Substituents (Phenyl Position / Acetamide Group) Yield (%) Melting Point (°C) Molecular Weight Key Spectral Data
Target Compound 4-methylphenyl / N,N-bis(allyl) Not reported Not reported ~494 (calculated) $^1$H NMR: Allyl protons (δ 5.1–5.3 ppm), benzimidazole aromatic protons (δ 7.2–8.1 ppm) inferred
Compound 12 3-methylphenyl / Hydrazide 65 194–195 418 MS (25 V): m/z 418; IR: C=O stretch (1680 cm$^{-1}$)
Compound 13 3-methylphenyl / Pyrazole 53 138–139 467 (calculated) $^1$H NMR: Pyrazole protons (δ 2.2–2.4 ppm)
Compound 14 3-methylphenyl / Dimethylpyrrole 67 204 (dec) 442 $^13$C NMR: Carbonyl signal (δ 170 ppm)
  • Molecular Weight : The target compound’s higher molecular weight (~494 vs. 418–442 in analogs) reflects the allyl groups’ contribution, which could enhance lipophilicity.

Spectroscopic and Analytical Insights

  • NMR : Allyl protons in the target compound are expected to exhibit characteristic splitting patterns (e.g., doublets at δ 5.1–5.3 ppm), distinct from the hydrazide NH signals (δ 9–10 ppm) in compound 12 or pyrazole CH$_3$ groups (δ 2.2–2.4 ppm) in compound 13 .
  • Mass Spectrometry : A molecular ion peak at m/z ~494 is anticipated, with fragmentation patterns highlighting the loss of allyl groups (e.g., m/z 494 → 456 [M – C$3$H$5$]).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.